Icrocaptide
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Overview
Description
Icrocaptide is a synthetic peptide with the molecular formula C21H40N8O5. It was initially developed by Italfarmaco SA and is currently under research for its potential therapeutic applications, particularly in cardiovascular diseases . The compound has shown promise in reducing reperfusion injury, which is damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Icrocaptide is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, and liquid-phase peptide synthesis (LPPS), which is more suitable for large-scale production . The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions: Icrocaptide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DCC and NHS.
Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties. These modifications can enhance the peptide’s stability, bioavailability, and therapeutic efficacy .
Scientific Research Applications
Icrocaptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on endothelial cells.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Icrocaptide exerts its effects by targeting specific molecular pathways involved in endothelial cell function. It inhibits the exocytosis of Weibel-Palade bodies, which are storage granules in endothelial cells that release factors involved in inflammation and thrombosis . By preventing the release of these factors, this compound reduces vascular permeability and inflammation, thereby protecting tissues from reperfusion injury .
Comparison with Similar Compounds
Angiotensin II: A peptide hormone that regulates blood pressure and fluid balance.
Bradykinin: A peptide that causes blood vessels to dilate and lowers blood pressure.
Vasopressin: A peptide hormone that regulates water retention in the body.
Uniqueness of Icrocaptide: this compound is unique in its ability to specifically inhibit the exocytosis of Weibel-Palade bodies, which distinguishes it from other peptides that primarily act on different pathways. This specific mechanism of action makes this compound a promising candidate for reducing reperfusion injury and other cardiovascular conditions .
Properties
CAS No. |
169543-49-1 |
---|---|
Molecular Formula |
C21H40N8O5 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)-ethylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O5/c1-2-28(17(30)13-23)16(8-3-4-10-22)19(32)29-12-6-9-15(29)18(31)27-14(20(33)34)7-5-11-26-21(24)25/h14-16H,2-13,22-23H2,1H3,(H,27,31)(H,33,34)(H4,24,25,26)/t14-,15-,16-/m0/s1 |
InChI Key |
LPKPGXJXCZNDJO-JYJNAYRXSA-N |
SMILES |
CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |
Isomeric SMILES |
CCN([C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)CN |
Canonical SMILES |
CCN(C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
GKPR |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gly-(Et)Lys-Pro-Arg glycyl-(ethyl)lysyl-prolyl-arginine ITF-1697 ITF1697 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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